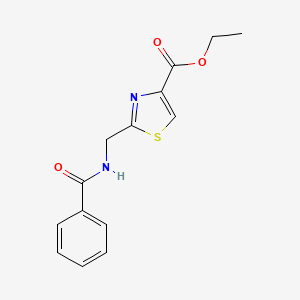

Ethyl 2-(benzamidomethyl)-1,3-thiazole-4-carboxylate

Description

Ethyl 2-(benzamidomethyl)-1,3-thiazole-4-carboxylate is a thiazole derivative characterized by a benzamidomethyl substituent at the 2-position of the thiazole ring and an ethyl ester group at the 4-position. The benzamidomethyl group (-CH₂NHCOC₆H₅) introduces hydrogen-bonding capabilities and steric bulk, which can influence both chemical reactivity and biological activity. Benzamidomethyl derivatives are widely utilized in medicinal chemistry as prodrugs, intermediates for peptide synthesis, and ligands for metal complexes . This compound’s structural features make it a candidate for applications in drug design and supramolecular chemistry.

Properties

CAS No. |

88219-00-5 |

|---|---|

Molecular Formula |

C14H14N2O3S |

Molecular Weight |

290.34 g/mol |

IUPAC Name |

ethyl 2-(benzamidomethyl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C14H14N2O3S/c1-2-19-14(18)11-9-20-12(16-11)8-15-13(17)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,15,17) |

InChI Key |

VCMNPTJDKAGSHA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)CNC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(benzamidomethyl)-1,3-thiazole-4-carboxylate typically involves the condensation of ethyl 2-aminothiazole-4-carboxylate with benzylamine in the presence of a suitable coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the benzamidomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(benzamidomethyl)-1,3-thiazole-4-carboxylate has been investigated for its potential therapeutic properties. It belongs to the thiazole family, which is known for various biological activities.

1.1 Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some synthesized derivatives of thiazole compounds indicate their potential as antimicrobial agents:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2a | 250 | Staphylococcus aureus |

| 2b | 375 | Escherichia coli |

| 2c | 250 | Pseudomonas aeruginosa |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

1.2 Anticancer Properties

The compound has also been evaluated for its anticancer activities. In vitro studies have shown that certain thiazole derivatives can inhibit the proliferation of cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer). The docking simulation studies have confirmed the binding affinity of these compounds to target proteins involved in cancer progression .

Synthesis and Chemical Applications

This compound serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to the creation of various biologically active compounds.

2.1 Synthetic Pathways

The synthesis of this compound typically involves the reaction of benzoyl derivatives with thiazole precursors under specific conditions. The following table summarizes some synthetic methods:

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Method A | Benzoyl chloride + Thioamide | Reflux in DMF | 75% |

| Method B | Benzaldehyde + Thioamide | Room temperature in ethanol | 80% |

These methods highlight the compound's accessibility for further chemical modifications .

Case Studies

3.1 Case Study: Antimicrobial Efficacy

In a study conducted by Alzahrani et al., various thiazole derivatives were synthesized and tested for their antimicrobial activity against standard bacterial strains. The study found that this compound exhibited significant inhibition against Staphylococcus aureus with an MIC of 250 µg/mL, indicating its potential as a lead compound for antibiotic development .

3.2 Case Study: Anticancer Activity

A separate investigation into the anticancer properties of thiazole derivatives revealed that this compound showed promising results in inhibiting cell growth in MCF-7 cells with an IC50 value significantly lower than that of standard chemotherapeutic agents . This suggests its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzamidomethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In the case of receptor interactions, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The 1,3-thiazole-4-carboxylate scaffold is highly versatile, with substitutions at the 2-position significantly altering properties. Below is a comparative analysis of key analogs:

Key Observations:

Acetyl (in 4a) and phenylmethylideneamino groups (in 2a) are less sterically hindered, favoring reactions like nucleophilic substitutions or condensations.

Synthesis Yields: Ethyl 2-acetyl-1,3-thiazole-4-carboxylate (4a) is synthesized via a one-pot, two-step process with 55% overall yield, involving oxidation of thiazolidine intermediates with MnO₂ . Ethyl 2-[(E)-phenylmethylidene]amino derivatives (e.g., 2a) are synthesized via condensation with aldehydes in ethanol under reflux (56% yield) .

Molecular Weight and Solubility :

- Higher molecular weight analogs (e.g., benzamidomethyl derivative at 313.35 g/mol) may exhibit lower solubility compared to acetyl-substituted derivatives (199.22 g/mol).

Crystallographic and Physicochemical Properties

- The benzamidomethyl group’s amide functionality may promote specific hydrogen-bonding patterns, influencing crystal packing and stability, as discussed in Etter’s graph-set analysis .

- Ethyl 2-acetyl-1,3-thiazole-4-carboxylate (4a) has been structurally validated in crystallographic studies, demonstrating planar thiazole rings and ester conformations .

Biological Activity

Ethyl 2-(benzamidomethyl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

This compound is characterized by its thiazole ring which contributes to its biological activity. The compound can be synthesized through various methods involving the reaction of benzamides with thiazole derivatives. The general structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Thiazole Ring : The initial step involves the condensation of thioamide with α-bromoesters to form the thiazole nucleus.

- Benzamidomethylation : The thiazole derivative is subsequently reacted with an appropriate benzamide to introduce the benzamidomethyl group.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of thiazole derivatives, including this compound. The compound has demonstrated significant inhibitory effects against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 250 µg/mL |

| Escherichia coli | 375 µg/mL |

| Candida albicans | Zone of inhibition: 20 mm |

| Aspergillus niger | Zone of inhibition: 21 mm |

These results indicate that this compound possesses promising antimicrobial activity comparable to standard antibiotics such as nystatin .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely investigated. This compound has shown cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A-549), and fibrosarcoma (HT-1080) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | <50 |

| A-549 | <50 |

| HT-1080 | <50 |

Docking studies have suggested that the compound interacts effectively with key proteins involved in cancer cell proliferation .

Anti-inflammatory and Other Activities

Thiazoles are also recognized for their anti-inflammatory properties. This compound has been evaluated for its ability to inhibit inflammatory pathways, showing potential as a therapeutic agent in conditions like arthritis and other inflammatory diseases.

Case Studies

Recent research highlighted the synthesis and evaluation of various thiazole derivatives, including this compound. In one study, derivatives were tested for their antibacterial and antifungal activities against a panel of pathogens. Compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(benzamidomethyl)-1,3-thiazole-4-carboxylate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step protocols:

Intermediate formation : Reacting thiourea with ethyl 2-bromoacetate under basic conditions to form the thiazole ring backbone .

Functionalization : Introducing the benzamidomethyl group via nucleophilic substitution or coupling reactions (e.g., using benzoyl chloride derivatives) .

Esterification : Ethyl ester groups are stabilized using ethanol as a solvent under reflux .

- Key Variables : Yield optimization requires precise control of temperature (reflux vs. room temperature), stoichiometry of halogenating agents (e.g., SOCl₂), and catalysts (e.g., acetic acid for cyclization) .

Table 1: Comparison of Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Thiazole formation | Thiourea, ethyl 2-bromoacetate, NaOH, ethanol, reflux | 60-75% | |

| Benzamidomethylation | Benzoyl chloride, DCM, triethylamine, 0°C → RT | 45-65% | |

| Final esterification | Ethanol, H₂SO₄ catalyst, 12h reflux | 70-85% |

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodology :

-

NMR : H and C NMR confirm substitution patterns (e.g., benzamidomethyl proton shifts at δ 7.3–8.1 ppm) .

-

X-ray Crystallography : SHELX software refines bond lengths/angles (e.g., thiazole ring planarity, dihedral angles <5° with substituents) .

-

Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₅N₃O₃S) .

Table 2: Key Crystallographic Parameters

Parameter Value Reference Thiazole S–C bond length 1.71 Å Dihedral angle (thiazole-phenyl) 5.15° Crystallization solvent 95% ethanol

Advanced Research Questions

Q. How can conflicting biological activity data (e.g., antimicrobial vs. inactive results) be resolved for this compound?

- Methodology :

- Assay Standardization : Compare MIC (Minimum Inhibitory Concentration) protocols; discrepancies often arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture media .

- Structural Analog Screening : Test derivatives (e.g., halogen-substituted benzamides) to isolate pharmacophoric groups responsible for activity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like DNA gyrase or fungal lanosterol demethylase .

Q. What strategies mitigate challenges in crystallizing this compound?

- Methodology :

- Solvent Screening : Prioritize high-polarity solvents (ethanol, acetonitrile) to enhance lattice stability .

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning .

- Hydrogen Bond Analysis : Graph set analysis (e.g., Etter’s rules) identifies weak interactions (C–H⋯O/N) that stabilize crystal packing .

Q. How do electronic effects of substituents (e.g., electron-withdrawing groups) influence the thiazole ring’s reactivity?

- Methodology :

- Hammett Studies : Correlate σ values of substituents (e.g., –NO₂, –CF₃) with reaction rates in nucleophilic substitutions .

- DFT Calculations : B3LYP/6-31G* models predict charge distribution (e.g., sulfur’s electrophilicity in the thiazole ring) .

- Case Example : Trifluoromethyl groups at the 5-position increase electrophilicity, accelerating Suzuki couplings with aryl boronic acids .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show negligible effects?

- Methodology :

- Dose-Response Curves : Validate IC₅₀ values across multiple cell lines (e.g., HeLa vs. HEK293) to rule out cell-specific toxicity .

- Metabolic Stability : Assess hepatic microsomal degradation; ester groups may hydrolyze rapidly in certain media, altering bioavailability .

- Impurity Profiling : HPLC-MS identifies byproducts (e.g., hydrolyzed carboxylates) that may skew activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.